molecular formula C10H16Cl2N2O B1447923 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride CAS No. 1423031-69-9

2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride

Cat. No. B1447923
M. Wt: 251.15 g/mol
InChI Key: JEUOMKJHDVGTIO-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-1-propanol (AMP) is an organic compound with the formula H2NC(CH3)2CH2OH . It is a colorless liquid that is classified as an alkanolamine .


Synthesis Analysis

Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .


Molecular Structure Analysis

The molecular structure of AMP consists of a primary amine and a primary alcohol functional group .


Chemical Reactions Analysis

AMP is often used as a moderator to enhance the CO2 capture capacity of absorbents due to its unique spatial site resistance structure . It is also a precursor to oxazolines via its reaction with acyl chlorides .


Physical And Chemical Properties Analysis

AMP has a molecular weight of 89.14 g/mol, a boiling point of 329°F, and a freezing point of 89.6°F . It is soluble in water and alcohols .

Scientific Research Applications

  • Synthesis of Oligonucleotides : A study by Gryaznov and Letsinger (1992) describes the use of pyridine hydrochloride/imidazole in nucleoside phosphoramidite reagents for selective O-phosphitilation, highlighting its utility in synthesizing oligonucleotides with unprotected amino groups, useful for creating sensitive oligonucleotide analogs (Gryaznov & Letsinger, 1992).

  • Synthesis of Nevirapine Analogues : Bakke and Říha (2001) developed a method for preparing 3-amino-2-chloropyridines with various substituents, including an isoquinoline analogue of the reverse transcriptase inhibitor Nevirapine (Bakke & Říha, 2001).

  • Photochemical Dimerization : Taylor and Kan (1963) explored the ultraviolet irradiation of 2-aminopyridines, including 2-amino-5chloropyridine, leading to the formation of 1,4-dimers, offering insights into the chemical properties of these dimers (Taylor & Kan, 1963).

  • Structural Analysis : Anagnostis and Turnbull (1998) isolated the monohydrate hydrochloride salt of 2-amino-3,5-di-chloropyridine and analyzed its hydrogen bond formation and bond lengths, providing structural insights into pyridine complexes (Anagnostis & Turnbull, 1998).

  • Antiviral Agent Synthesis : Cundy et al. (1997) prepared derivatives from 2-amino-5-chloropyridine for evaluation against various viruses, demonstrating the potential use of pyridine derivatives in antiviral drug development (Cundy, Holan, Otaegui, & Simpson, 1997).

  • Hirshfeld Surface Analysis : Rosli et al. (2022) investigated the co-crystals formed between 2-amino-5-chloropyridine and isomeric methylbenzoic acids, analyzing their intermolecular hydrogen bonds and charge transfer, which is crucial for understanding the electron mobility within these co-crystals (Rosli et al., 2022).

  • Synthesis of Aminothiazolopyridines : Aitland and Molander (1977) reported on the synthesis of 2-aminothiazolopyridine hydrochlorides, providing valuable information on the reaction mechanisms and the potential use of these compounds in chemical synthesis (Aitland & Molander, 1977).

Safety And Hazards

AMP is combustible and can cause skin and eye irritation . It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure .

Future Directions

There are studies being conducted on the enhancement of AMP aqueous solutions by nanoparticles for CO2 capture .

properties

IUPAC Name

1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O.ClH/c1-3-10(2,12)7-14-9-8(11)5-4-6-13-9;/h4-6H,3,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUOMKJHDVGTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(COC1=C(C=CC=N1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride

CAS RN

1423031-69-9
Record name 2-Butanamine, 1-[(3-chloro-2-pyridinyl)oxy]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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